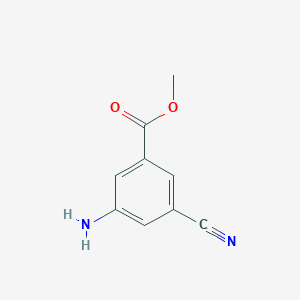

Methyl 3-amino-5-cyanobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYGSXLYSVLVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590437 | |

| Record name | Methyl 3-amino-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199536-01-1 | |

| Record name | Methyl 3-amino-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 199536-01-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-5-cyanobenzoate (CAS: 199536-01-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-amino-5-cyanobenzoate, a key chemical intermediate. This document consolidates its chemical and physical properties, detailed synthesis protocols, and safety information, presented in a format tailored for scientific and research applications.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₉H₈N₂O₂. Its structure features a benzene ring substituted with an amino group, a cyano group, and a methyl ester group, making it a valuable scaffold in medicinal chemistry and organic synthesis.

| Property | Value | Reference(s) |

| CAS Number | 199536-01-1 | [1][2][3][4] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Melting Point | 128 °C | N/A |

| Boiling Point | 371.488 °C at 760 mmHg | N/A |

| Physical Form | Off-white to light-yellow to yellow-brown powder or crystals | N/A |

| Solubility | Information not available | N/A |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | N/A |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Signals for protons on the benzene ring are expected to appear in the range of δ 6.0-8.0 ppm. The specific splitting pattern will depend on the coupling between the non-equivalent protons.

-

Amino Protons (-NH₂): A broad singlet is anticipated, typically in the range of δ 3.0-5.0 ppm, which can be exchangeable with D₂O.

-

Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 3.8-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (-C=O): The ester carbonyl carbon signal is expected to be in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons (Ar-C): Carbons of the benzene ring will resonate in the range of δ 110-150 ppm. The carbon attached to the cyano group and the amino group will have distinct chemical shifts.

-

Cyano Carbon (-C≡N): The nitrile carbon signal is typically observed in the range of δ 115-125 ppm.

-

Methyl Carbon (-OCH₃): The methyl carbon signal is expected to appear in the upfield region, around δ 50-55 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretching: The amino group should exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C≡N Stretching: A sharp and intense absorption band for the nitrile group is expected around 2220-2260 cm⁻¹.

-

C=O Stretching: The ester carbonyl group will show a strong absorption band in the region of 1700-1730 cm⁻¹.

-

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is expected in the 1250-1360 cm⁻¹ region.

-

C-O Stretching: The ester C-O stretch will likely appear in the 1000-1300 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, Methyl 3-cyano-5-nitrobenzoate.

Reaction Scheme:

Figure 1. Synthesis of this compound.

Materials:

-

Methyl 3-cyano-5-nitrobenzoate

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve Methyl 3-cyano-5-nitrobenzoate in a mixture of methanol and tetrahydrofuran.

-

Carefully add 10% Pd/C catalyst to the solution.

-

The reaction mixture is then subjected to hydrogenation. This can be achieved by stirring the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically after several hours), the catalyst is removed by filtration through a pad of Celite or a similar filter aid.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvents.

-

The resulting solid is the desired product, this compound, which can be further purified by recrystallization if necessary.

Applications in Research and Drug Development

This compound is a versatile building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of heterocyclic compounds and other scaffolds of pharmaceutical interest.

While specific, detailed applications of this exact compound in publicly documented drug development pathways are limited, its structural motifs are present in various biologically active molecules. For instance, aminobenzonitriles are known precursors to a range of kinase inhibitors. The amino group can act as a key hydrogen bond donor, while the cyano group can participate in various cyclization reactions or act as a hydrogen bond acceptor.

Potential Synthetic Applications Workflow:

Figure 2. Potential synthetic pathways using the subject compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements:

-

May be harmful if swallowed.

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/ eye protection/ face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This guide provides a foundational understanding of its properties, synthesis, and potential applications. Further research into its reactivity and the biological activity of its derivatives is warranted to fully explore its utility in the development of novel therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3-amino-5-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-cyanobenzoate is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of various organic molecules, including those with pharmaceutical relevance. Its trifunctional nature, featuring an amine, a nitrile, and a methyl ester group on a benzene ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential role in drug discovery and development.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following tables summarize the available information and predicted properties based on its structure and data from similar compounds.

Table 1: General and Physical Properties

| Property | Value | Source/Comment |

| Chemical Name | This compound | IUPAC |

| CAS Number | 199536-01-1 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1] |

| Physical Form | Off-white to light-yellow to yellow-brown powder or crystals | [1] |

| Melting Point | Not explicitly reported. | Requires experimental determination. |

| Boiling Point | Not explicitly reported. | Requires experimental determination. |

| Solubility | No quantitative data available. Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. | Requires experimental determination. |

| Storage Temperature | Keep in dark place, inert atmosphere, room temperature. | [1] |

Table 2: Spectroscopic Data (Predicted and Inferred)

| Spectrum | Predicted/Inferred Data |

| ¹H NMR | Aromatic protons (3H) expected in the range of δ 7.0-8.0 ppm. Methyl ester protons (3H) as a singlet around δ 3.9 ppm. Amine protons (2H) as a broad singlet, chemical shift can vary. |

| ¹³C NMR | Carbonyl carbon (~166 ppm), aromatic carbons (110-150 ppm), nitrile carbon (~118 ppm), and methyl ester carbon (~52 ppm). |

| Mass Spec (m/z) | Predicted [M+H]⁺: 177.0659 |

| Infrared (cm⁻¹) | Expected peaks for N-H stretching (amine), C≡N stretching (nitrile), C=O stretching (ester), and aromatic C-H and C=C stretching. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of the corresponding nitro compound, Methyl 3-cyano-5-nitrobenzoate.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

Methyl 3-cyano-5-nitrobenzoate

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Hydrogen gas (H₂) or a hydrogen source like ammonium formate.

Procedure:

-

In a suitable reaction vessel, dissolve Methyl 3-cyano-5-nitrobenzoate in a mixture of methanol and tetrahydrofuran.

-

Carefully add 10% Pd/C catalyst to the solution.

-

The reaction mixture is then subjected to a hydrogen atmosphere (e.g., by bubbling hydrogen gas or using a balloon filled with hydrogen) and stirred vigorously at room temperature.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield this compound.

Potential Applications in Drug Development

While there is no direct evidence of this compound itself being an active pharmaceutical ingredient, its structural motifs are present in molecules with known biological activities. The aminobenzoic acid scaffold is a common feature in a variety of therapeutic agents. The addition of a cyano group can influence the electronic properties and binding interactions of a molecule with its biological target.

Derivatives of aminocyanobenzoic acids have been explored for various therapeutic applications, including as kinase inhibitors for anticancer therapy. The core structure of this compound provides a valuable starting point for the synthesis of a library of compounds that can be screened for various biological activities.

Workflow for Investigating Biological Activity:

Figure 2: Drug discovery workflow starting from this compound.

Safety Information

According to the available Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (H302)[1]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with significant potential for use in the synthesis of novel organic compounds, particularly in the field of medicinal chemistry. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a solid foundation of its known characteristics and a reliable protocol for its synthesis. Further research into the biological activities of this compound and its derivatives could unveil new therapeutic applications, making it a molecule of interest for further investigation by researchers and drug development professionals.

References

An In-depth Technical Guide to Methyl 3-amino-5-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-cyanobenzoate is a substituted aromatic compound with the chemical formula C₉H₈N₂O₂. Its structure, featuring an amino group, a cyano group, and a methyl ester on a benzene ring, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The strategic placement of these functional groups provides a versatile scaffold for the development of novel pharmaceutical agents and other specialized chemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization.

Molecular Structure and Properties

This compound is a solid, appearing as an off-white to light-yellow or yellow-brown powder or crystals. For optimal stability, it should be stored in a dark place under an inert atmosphere at room temperature.[1]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 199536-01-1 | [2] |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)c1cc(N)cc(c1)C#N | [2] |

| Melting Point | 128 °C (for 98% purity) | |

| Physical Form | Off-white to light-yellow to yellow-brown powder or crystals | [1] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 177.06586 |

| [M+Na]⁺ | 199.04780 |

| [M-H]⁻ | 175.05130 |

| [M+NH₄]⁺ | 194.09240 |

| [M+K]⁺ | 215.02174 |

| [M+H-H₂O]⁺ | 159.05584 |

| [M]⁺ | 176.05803 |

| [M]⁻ | 176.05913 |

Synthesis

A common and efficient method for the synthesis of this compound involves the reduction of a nitro group to an amino group.

Experimental Protocol: Synthesis from Methyl 3-cyano-5-nitrobenzoate

Materials:

-

Methyl 3-cyano-5-nitrobenzoate

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

Procedure:

-

To a mixed solution of methanol (200 mL) and tetrahydrofuran (100 mL) containing methyl 3-cyano-5-nitrobenzoate (25 mmol), add 10% Pd/C catalyst (0.9 g).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion of the reaction, remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to yield this compound.

This protocol typically affords the product in a high yield of approximately 95%.[3][4]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing cyano and methyl ester groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals will include those for the carbonyl carbon of the ester, the cyano carbon, and the aromatic carbons, with their chemical shifts reflecting the electronic environment created by the various substituents.

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule. Key vibrational frequencies to be observed include:

-

N-H stretching of the primary amine.

-

C≡N stretching of the nitrile group.

-

C=O stretching of the ester group.

-

C-O stretching of the ester group.

-

Aromatic C-H and C=C stretching .

Applications in Drug Development

Aminobenzonitrile derivatives are recognized as important pharmacophores in drug discovery.[5][6] The presence of both a nucleophilic amino group and an electrophilic nitrile group allows for a variety of chemical modifications, making them versatile starting materials for the synthesis of more complex molecules with potential therapeutic applications. Substituted aminobenzonitriles are being investigated for a range of biological activities, and this compound serves as a valuable building block in the exploration of new chemical entities for various disease targets.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the creation of diverse molecular libraries. Further investigation into its biological activities and the development of derivatives are promising areas for future research. This guide provides a foundational understanding of its chemical and physical properties to aid researchers in its application.

References

- 1. This compound | 199536-01-1 [sigmaaldrich.com]

- 2. Synthonix, Inc > 199536-01-1 | this compound [synthonix.com]

- 3. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER | 199536-01-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. guidechem.com [guidechem.com]

Spectroscopic Profile of Methyl 3-amino-5-cyanobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-5-cyanobenzoate, a key intermediate in pharmaceutical synthesis. This document details expected spectroscopic characteristics based on known data for analogous compounds and general principles of spectroscopy. It also outlines the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound

-

Molecular Formula: C₉H₈N₂O₂

-

Molecular Weight: 176.17 g/mol

-

CAS Number: 199536-01-1

Spectroscopic Data Summary

¹H NMR Spectroscopy

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 3.8 - 3.9 | Singlet | N/A |

| Aromatic H (ortho to -NH₂) | ~7.0 - 7.2 | Triplet (pseudo) | ~1.5 - 2.0 |

| Aromatic H (ortho to -COOCH₃) | ~7.4 - 7.6 | Triplet (pseudo) | ~1.5 - 2.0 |

| Aromatic H (para to -NH₂) | ~7.3 - 7.5 | Triplet (pseudo) | ~1.5 - 2.0 |

| -NH₂ | 4.0 - 5.5 (broad) | Singlet (broad) | N/A |

Note: The aromatic protons will appear as closely spaced multiplets due to meta-coupling. The exact chemical shifts are influenced by the solvent used.

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (δ, ppm) |

| -C=O (Ester) | 165 - 167 |

| Aromatic C-NH₂ | 147 - 149 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-COOCH₃ | 130 - 132 |

| Aromatic C-CN | 110 - 112 |

| -CN | 118 - 120 |

| -OCH₃ | 52 - 53 |

FT-IR Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Sharp, Medium |

| C=O Stretch (Ester) | 1700 - 1730 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| C-N Stretch (Amino) | 1250 - 1350 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-H Bend (Aromatic) | 700 - 900 | Strong |

Mass Spectrometry

| Ion | Expected m/z | Notes |

| [M]⁺ | 176.06 | Molecular Ion |

| [M+H]⁺ | 177.07 | Protonated Molecular Ion |

| [M-OCH₃]⁺ | 145.05 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | 117.05 | Loss of carbomethoxy radical |

Note: Predicted mass spectrometry data for adducts such as [M+Na]⁺ and [M+K]⁺ are also available in public databases.[1]

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet die and apply pressure to form a transparent pellet.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the KBr pellet or the empty sample compartment.

-

Place the sample pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While a complete set of experimentally verified data is not currently available in the public domain, the provided information, based on analogous compounds and predictive methods, offers a robust framework for researchers and professionals in the field of drug development and chemical synthesis. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectroscopic data for this and similar compounds.

References

An In-depth Technical Guide to Methyl 3-amino-5-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-cyanobenzoate is a substituted aromatic compound with the IUPAC name This compound . Its chemical structure, featuring an aminophenyl moiety with a cyano and a methyl ester group, makes it a potentially valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications in drug discovery and development.

Chemical Identity and Properties

This compound is a trifunctional aromatic compound. The presence of an amino group, a cyano group, and a methyl ester on the benzene ring offers multiple reactive sites for chemical modification, making it an attractive scaffold for the synthesis of more complex molecules.

Synonyms and Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 199536-01-1[1] |

| Molecular Formula | C₉H₈N₂O₂[1][2] |

| Molecular Weight | 176.17 g/mol [1] |

| SMILES | COC(=O)c1cc(N)cc(c1)C#N[1] |

| InChI | InChI=1S/C9H8N2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,11H2,1H3[2] |

Physicochemical Properties

| Property | Predicted/Comparative Value | Notes |

| Melting Point | Not available | For comparison, Methyl 3-aminobenzoate has a melting point of ≥42 °C. |

| Boiling Point | Not available | For comparison, Methyl 5-amino-2-cyanobenzoate has a predicted boiling point of 384.5 °C.[3][4] |

| Solubility | Not available | For comparison, Methyl 3-aminobenzoate is slightly soluble in water (0.1-1%). |

| XlogP | 1.2[2] | This predicted value suggests moderate lipophilicity. |

| Hydrogen Bond Donor Count | 1[2] | The amino group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 4[2] | The nitrogen of the cyano group, the carbonyl oxygen, and the ester oxygen can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 2[2] |

Synthesis

A general and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, methyl 3-cyano-5-nitrobenzoate.

Experimental Protocol: Synthesis of this compound

Starting Material: Methyl 3-cyano-5-nitrobenzoate Reagents: 10% Palladium on carbon (Pd/C), Methanol (MeOH), Tetrahydrofuran (THF)

Procedure:

-

To a solution of methyl 3-cyano-5-nitrobenzoate (25 mmol) in a mixture of methanol (200 mL) and tetrahydrofuran (100 mL), add 10% Pd/C catalyst (0.9 g).[5]

-

Stir the reaction mixture at room temperature for 4 hours under a hydrogen atmosphere.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the catalyst by filtration through a pad of Celite.[5]

-

Concentrate the filtrate under reduced pressure to yield this compound.[5]

-

The reported yield for this reaction is 95%.[5]

Synthesis Workflow

Caption: A schematic overview of the synthesis of this compound.

Applications in Drug Development

While there are no specific examples of approved drugs that use this compound as a direct precursor found in publicly available literature, its structure suggests significant potential as a versatile building block in medicinal chemistry. The amino, cyano, and methyl ester functional groups can be readily modified to generate a diverse library of compounds for screening.

-

Amino Group: The amino group can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. It is a key functional group in many biologically active molecules, often involved in hydrogen bonding interactions with protein targets.

-

Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

-

Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters.

The strategic placement of these functional groups allows for the exploration of chemical space in multiple directions, making it a valuable starting point for the synthesis of novel therapeutic agents.

Biological Activity

Currently, there is no publicly available data on the biological activity of this compound itself, nor is there information linking it to specific signaling pathways. Its utility is primarily as a synthetic intermediate for the creation of more complex molecules that may possess biological activity. Research on the biological evaluation of various aminobenzoic acid derivatives suggests that this class of compounds can exhibit a range of pharmacological effects, but specific studies on the 3-amino-5-cyano substituted methyl benzoate are lacking.

Conclusion

This compound is a chemical intermediate with considerable potential for use in drug discovery and development. Its straightforward synthesis and trifunctional nature make it an attractive starting material for the generation of diverse molecular libraries. While there is a notable absence of detailed experimental data on its physicochemical properties and biological activity in the public domain, its structural features suggest it is a valuable tool for medicinal chemists. Further research into the applications and biological effects of derivatives of this compound is warranted to fully explore its potential in the development of new therapeutic agents.

References

- 1. Synthonix, Inc > 199536-01-1 | this compound [synthonix.com]

- 2. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 5-amino-2-cyanobenzoate | 947494-53-3 | XMB49453 [biosynth.com]

- 4. Methyl 5-amino-2-cyanobenzoate [myskinrecipes.com]

- 5. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER | 199536-01-1 [chemicalbook.com]

Physical properties of Methyl 3-amino-5-cyanobenzoate (e.g., melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-amino-5-cyanobenzoate, a key chemical intermediate. The information presented is intended to support research, development, and quality control activities.

Core Physical Properties

This compound (CAS No. 199536-01-1) is an aromatic compound with the molecular formula C₉H₈N₂O₂. Its molecular weight is 176.17 g/mol . While detailed experimental data from peer-reviewed literature remains limited, information from reliable chemical suppliers provides the following physical characteristics.

| Property | Value | Source |

| CAS Number | 199536-01-1 | Multiple Suppliers |

| Molecular Formula | C₉H₈N₂O₂ | Multiple Suppliers |

| Molecular Weight | 176.17 g/mol | Multiple Suppliers |

| Physical Form | Off-white to light-yellow to yellow-brown powder or crystals.[1] | BLD Pharmatech |

| Boiling Point | 371.488 °C at 760 mmHg | Yongyichem |

| Density | 1.262 g/cm³ | Yongyichem |

| Refractive Index | 1.574 | Yongyichem |

| Flash Point | 178.47 °C | Yongyichem |

| Storage Temperature | Room temperature, in a dark, inert atmosphere.[1] | BLD Pharmatech |

Note on Physical Form: While some suppliers have listed the physical form as "liquid," the high boiling point of 371.488 °C strongly suggests that this compound is a solid at standard temperature and pressure, consistent with the "powder or crystals" description.

Solubility Profile

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for determining these properties for a crystalline solid would be employed.

Melting Point Determination (General Protocol)

The melting point of a crystalline solid like this compound would typically be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

For a pure substance, this range is typically narrow (0.5-2 °C).

Solubility Determination (General Protocol)

A general protocol for determining the solubility of a compound in a given solvent involves the following steps:

Methodology:

-

A known volume of the solvent is placed in a thermostatted vessel to maintain a constant temperature.

-

The compound is added portion-wise to the solvent with continuous stirring until a saturated solution is formed, with excess solid remaining.

-

The solution is allowed to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation.

-

A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and diluted as necessary.

-

The concentration of the compound in the diluted solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The solubility is then calculated and expressed in units such as g/L or mol/L.

Logical Workflow for Synthesis

While a specific signaling pathway involving this compound is not documented, a logical workflow for its synthesis can be depicted. A common synthetic route involves the reduction of a nitro group to an amine.

Caption: A general workflow for the synthesis of this compound.

References

Safety and handling of Methyl 3-amino-5-cyanobenzoate

An In-depth Technical Guide on the Safety and Handling of Methyl 3-amino-5-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or warranty. The information provided is compiled from available safety data for structurally similar compounds and general principles of chemical safety. It is imperative that all users of this compound conduct a thorough risk assessment and consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Introduction

This compound is a bifunctional aromatic compound containing amino, cyano, and methyl ester functional groups. Its chemical structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. The presence of the cyano and amino moieties necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides a detailed overview of the safety and handling procedures for this compound.

Physicochemical and Toxicological Data

| Property | Value | Reference/Notes |

| Chemical Name | This compound | |

| CAS Number | 199536-01-1 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Physical Form | Off-white to light-yellow to yellow-brown powder or crystals. | [2] |

| Storage Temperature | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed. | [2] Based on data for similar compounds. |

| H312: Harmful in contact with skin. | Based on data for 2-Amino-5-cyano-3-methylbenzoic acid.[3] | |

| H315: Causes skin irritation. | Based on data for 2-Amino-5-cyano-3-methylbenzoic acid.[3] | |

| H319: Causes serious eye irritation. | Based on data for 2-Amino-5-cyano-3-methylbenzoic acid.[3] | |

| H332: Harmful if inhaled. | Based on data for 2-Amino-5-cyano-3-methylbenzoic acid.[3] | |

| H335: May cause respiratory irritation. | Based on data for Methyl 3-amino-5-chlorobenzoate.[4] | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Hazard Identification and First Aid

The primary hazards associated with this compound are related to its potential toxicity if ingested, inhaled, or absorbed through the skin, and its capacity to cause skin and eye irritation.[2][3] The cyano group presents a potential for the release of highly toxic hydrogen cyanide gas if it comes into contact with strong acids.

First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation to avoid exposing the rescuer.[5] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] Remove contact lenses if it is safe to do so. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water or milk.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reduction of a nitro group to an amino group.[8][9]

Materials:

-

Methyl 3-cyano-5-nitrobenzoate

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a well-ventilated chemical fume hood, add 10% Pd/C catalyst to a solution of Methyl 3-cyano-5-nitrobenzoate (25 mmol) in a mixture of methanol (200 mL) and tetrahydrofuran (100 mL).[8][9]

-

Stir the reaction mixture at room temperature for 4 hours.[8][9]

-

Monitor the reaction to completion (e.g., by TLC).

-

Upon completion, carefully remove the catalyst by filtration through a pad of celite.

-

Concentrate the filtrate under reduced pressure to obtain this compound.[8][9] The reported yield is 95%.[8]

Decontamination and Spill Response

For small spills inside a chemical fume hood:

-

Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.[10]

-

Cover the spill with an absorbent material.

-

For spills of cyanide-containing compounds, first, decontaminate the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[6][11]

-

Wipe the area clean, working from the outside of the spill inward.

-

Collect all contaminated materials in a sealed container for hazardous waste disposal.[10]

For spills outside of a fume hood:

-

Evacuate the area immediately.[11]

-

Alert others in the vicinity and contact emergency services.[11]

-

Prevent the entry of unprotected personnel.

Mandatory Visualizations

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Emergency Response for Accidental Exposure

Caption: Emergency response workflow for accidental exposure.

Handling and Storage

Handling:

-

Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[10]

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[12]

-

Minimize dust generation during handling.[7]

-

Keep away from strong acids and strong oxidizing agents.

-

Do not eat, drink, or smoke in the laboratory.[13]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Keep in a dark place under an inert atmosphere.[2]

-

Store away from incompatible materials.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when working with this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles and a face shield should be worn, especially when there is a risk of splashing.[12] |

| Skin Protection | A lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[12] It is recommended to wear double gloves.[10] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of inhaling dust, or if work is being performed outside of a chemical fume hood.[7] |

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents and strong acids. Contact with strong acids may produce highly toxic hydrogen cyanide gas.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10] Do not dispose of this chemical down the drain.

This guide provides a foundational understanding of the safety and handling requirements for this compound. Adherence to these guidelines, in conjunction with a thorough review of the supplier's SDS and a comprehensive, lab-specific risk assessment, is essential for maintaining a safe research environment.

References

- 1. Synthonix, Inc > 199536-01-1 | this compound [synthonix.com]

- 2. This compound | 199536-01-1 [sigmaaldrich.com]

- 3. 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-5-chlorobenzoate | C8H8ClNO2 | CID 52987785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. monash.edu [monash.edu]

- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 9. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER | 199536-01-1 [chemicalbook.com]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methyl 3-amino-5-cyanobenzoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-amino-5-cyanobenzoate. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings, ensuring the reliability and reproducibility of experimental results. The stability profile is based on data from analogous compounds and established principles of chemical stability.

Chemical Stability Profile

This compound is a crystalline solid, appearing as an off-white to light-yellow or yellow-brown powder. While generally stable under normal conditions, its stability can be compromised by exposure to specific environmental factors.[1][2] The key sensitivities of this molecule are outlined below.

Table 1: Summary of Potential Instabilities and Incompatibilities

| Stress Factor | Potential Degradation Pathway | Incompatible Materials |

| Moisture/pH | Hydrolysis of the methyl ester group to form 3-amino-5-cyanobenzoic acid. This is accelerated under acidic or basic conditions. | Strong Acids, Strong Bases |

| Oxidation | Oxidation of the aromatic amino group. | Strong Oxidizing Agents |

| Light | Photodegradation, a common pathway for aromatic amines. | - |

| Temperature | Thermal decomposition at elevated temperatures. | - |

| Reduction | Reduction of the cyano or other functional groups. | Strong Reducing Agents |

Degradation Pathways

The primary degradation pathways for this compound are inferred from the reactivity of its core functional groups: an aromatic amine, a methyl ester, and a cyano group.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, yielding the corresponding carboxylic acid (3-amino-5-cyanobenzoic acid) and methanol. This reaction can be catalyzed by both acid and base. Studies on various methyl benzoates indicate that methyl esters are generally more resistant to hydrolysis compared to larger alkyl esters.[3]

-

Oxidation: The amino group attached to the aromatic ring is prone to oxidation, which can lead to the formation of colored degradation products. The specific oxidation products would depend on the nature of the oxidizing agent and the reaction conditions.

-

Photodegradation: Aromatic amines are known to be sensitive to light. Photolytic degradation can lead to complex reaction pathways and the formation of various byproducts.

The following diagram illustrates the principal anticipated degradation pathways.

Caption: Anticipated degradation pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature or refrigerated (0-8 °C). | To minimize thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the amino group. |

| Light | Keep in a dark place, protected from light. | To prevent photolytic degradation. |

| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hydrolysis of the ester. |

| Container | Use a tightly sealed, opaque container. | To protect from moisture and light. |

Handling Precautions

For safe handling of this compound, the following precautions should be observed:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[1][4]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][4]

-

Wash hands thoroughly after handling.[1]

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. A forced degradation study is a critical component of this process.

Forced Degradation Study Protocol

A forced degradation study is designed to intentionally degrade the compound to identify potential degradation products and to demonstrate the specificity of the analytical method.

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Table 3: Typical Conditions for a Forced Degradation Study

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 24 - 48 hours |

| Base Hydrolysis | 0.1 M Sodium Hydroxide | 24 - 48 hours |

| Oxidative Degradation | 3% Hydrogen Peroxide | 24 - 48 hours |

| Thermal Degradation | 80°C (in solution and as solid) | 48 - 72 hours |

| Photolytic Degradation | UV (254 nm) and fluorescent light | 24 - 48 hours |

Disclaimer: The stability information and degradation pathways described in this document are based on the chemical properties of analogous compounds and general principles of organic chemistry. It is strongly recommended to perform specific stability studies on this compound to obtain quantitative data and confirm its degradation profile under the intended use and storage conditions.

References

The Uncharted Potential: Exploring the Biological Landscape of Methyl 3-amino-5-cyanobenzoate Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with substituted benzene rings serving as a versatile scaffold for the development of biologically active molecules. Among these, aminobenzoic acid derivatives have garnered significant attention, demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This guide delves into the potential biological activities of a specific, yet underexplored subclass: methyl 3-amino-5-cyanobenzoate derivatives . While direct and extensive research on this particular scaffold is nascent, this document aims to provide a comprehensive overview based on the activities of structurally related compounds, offering a forward-looking perspective for future drug discovery and development endeavors.

I. The Therapeutic Promise of Aminobenzoic Acid Scaffolds

Substituted aminobenzoic acids are privileged structures in medicinal chemistry. The presence of the amino and carboxylic acid groups provides opportunities for diverse chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties. Literature extensively documents the broad-spectrum biological activities of various aminobenzoic acid derivatives.

A. Anticancer Activity

Numerous studies have highlighted the potential of aminobenzoic acid derivatives as anticancer agents. For instance, derivatives of 3,5-diaminobenzoic acid have been synthesized and evaluated for their cytotoxic effects. One study reported the synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives which displayed notable cytotoxicity against the HeLa cervical cancer cell line.[1] Another research avenue has explored imidazotetrazine derivatives, where a compound showed potent inhibition against a panel of seven human solid tumor cell lines.[2] These findings underscore the potential of the aminobenzoic acid core in designing novel chemotherapeutics.

B. Antimicrobial Activity

The aminobenzoic acid framework is also a cornerstone in the development of antimicrobial agents. Triazine derivatives of 4-aminobenzoic acid have been synthesized and have demonstrated promising activity against Staphylococcus aureus and Escherichia coli.[3] The versatility of this scaffold allows for the introduction of various pharmacophores that can interact with microbial targets, offering a pathway to combat drug-resistant pathogens.

II. Postulated Biological Activities of this compound Derivatives

Based on the established bioactivities of related compounds, we can hypothesize several potential therapeutic applications for derivatives of this compound. The unique substitution pattern of an amino group at the 3-position, a cyano group at the 5-position, and a methyl ester at the 1-position presents a distinct electronic and steric profile that could be exploited for targeted drug design.

A. Potential as Anticancer Agents

The cyano group is a versatile functional group in medicinal chemistry, often contributing to improved potency and metabolic stability. It can act as a hydrogen bond acceptor and participate in various interactions with biological targets. It is plausible that derivatives of this compound could exhibit anticancer activity through mechanisms such as:

-

Enzyme Inhibition: Targeting kinases, histone deacetylases (HDACs), or other enzymes crucial for cancer cell proliferation and survival. The aminobenzoate moiety can serve as a scaffold to position functional groups that interact with the active sites of these enzymes.

-

Disruption of Cellular Signaling: Interfering with key signaling pathways implicated in cancer, such as those involved in cell cycle regulation, apoptosis, and angiogenesis.

A hypothetical workflow for screening the anticancer activity of novel this compound derivatives is presented below.

B. Potential as Antimicrobial Agents

The structural features of this compound derivatives could also be leveraged for antimicrobial activity. The aromatic amine and the cyano group can be crucial for interactions with bacterial enzymes or cell wall components. A proposed experimental workflow for assessing antimicrobial potential is outlined below.

III. Experimental Protocols: A Template for Investigation

While specific experimental data for this compound derivatives is not yet available, established protocols for analogous compounds can be adapted.

A. General Synthesis of Amide Derivatives

-

Activation of Carboxylic Acid: To a solution of a carboxylic acid (1.2 equivalents) in an anhydrous solvent (e.g., DMF), add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15 minutes.

-

Amine Coupling: Add this compound (1.0 equivalent) to the activated carboxylic acid solution.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

B. MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

C. Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Future Directions and Conclusion

The field of medicinal chemistry is in constant need of novel molecular scaffolds that can be developed into effective therapeutic agents. This compound represents a promising, yet largely unexplored, starting point for the synthesis of new bioactive compounds. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive target for future research.

This guide has outlined the potential biological activities of this compound derivatives based on the established pharmacology of related aminobenzoic acid compounds. While concrete data on this specific class of molecules is currently lacking in the public domain, the provided hypothetical frameworks and experimental protocols offer a solid foundation for researchers to initiate investigations. The exploration of these derivatives could lead to the discovery of novel lead compounds for the treatment of cancer, infectious diseases, and other ailments, thereby contributing significantly to the advancement of human health. Future studies should focus on the systematic synthesis of derivative libraries and their comprehensive biological evaluation to unlock the full therapeutic potential of this intriguing chemical scaffold.

References

The Emergence of a Key Building Block: A Technical Guide to Methyl 3-amino-5-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5-cyanobenzoate, a substituted aromatic compound, has quietly emerged as a significant building block in the landscape of organic synthesis and medicinal chemistry. While its specific discovery and early history are not extensively documented, its utility as a versatile intermediate is increasingly recognized, particularly in the synthesis of complex heterocyclic structures for pharmaceutical applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its notable, albeit recent, role in the development of targeted therapeutics. A key application highlighted is its potential use in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, a promising class of anti-cancer agents.

Introduction: Unveiling a Versatile Synthetic Intermediate

Its significance lies in its ability to serve as a precursor to a variety of heterocyclic systems. The amino group provides a nucleophilic center for reactions such as amidation, alkylation, and the formation of nitrogen-containing heterocycles. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The methyl ester offers a handle for saponification or transesterification. This multifunctionality makes it a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 199536-01-1 | [1][2][3] |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white to light-yellow to yellow-brown powder or crystals | [3] |

| Purity | ≥95% to ≥98% (commercially available) | [2][4] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [3] |

| SMILES | COC(=O)c1cc(N)cc(c1)C#N | [2] |

| InChI Key | PEYGSXLYSVLVEL-UHFFFAOYSA-N | [3] |

Synthesis of this compound: A Detailed Experimental Protocol

The most commonly cited method for the preparation of this compound is the reduction of the corresponding nitro compound, methyl 3-cyano-5-nitrobenzoate.[5] This method is efficient and proceeds with high yield.

Reaction Scheme

Experimental Procedure

Materials:

-

Methyl 3-cyano-5-nitrobenzoate (25 mmol)

-

10% Palladium on carbon (Pd/C) (0.9 g)

-

Methanol (200 mL)

-

Tetrahydrofuran (THF) (100 mL)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Protocol:

-

In a suitable reaction vessel, dissolve methyl 3-cyano-5-nitrobenzoate (25 mmol) in a mixture of methanol (200 mL) and tetrahydrofuran (100 mL).

-

Carefully add 10% Pd/C catalyst (0.9 g) to the solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.[5]

Expected Yield: 95%[5]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While experimentally obtained spectra for this specific compound are not widely published in peer-reviewed journals, predicted data and data from closely related analogs provide a reliable reference for its characterization.

Table 2: Predicted and Representative Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (~7.0-7.8 ppm), -OCH₃ (~3.9 ppm), -NH₂ (broad singlet, ~4.0-5.0 ppm). The exact splitting patterns would depend on the coupling constants between the aromatic protons. |

| ¹³C NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Carbonyl carbon (~166 ppm), aromatic carbons (~110-150 ppm), cyano carbon (~118 ppm), methoxy carbon (~52 ppm). |

| IR (Infrared) Spectroscopy | Characteristic peaks (cm⁻¹): N-H stretching of the primary amine (~3300-3500 cm⁻¹), C≡N stretching of the nitrile (~2220-2260 cm⁻¹), C=O stretching of the ester (~1700-1730 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), and C-O stretching (~1000-1300 cm⁻¹). |

| Mass Spectrometry (MS) | Expected [M+H]⁺ ion at m/z 177.0658.[6] |

Application in Drug Discovery: Synthesis of PRMT5 Inhibitors

A significant application of substituted aminobenzoates, and by extension this compound, is in the synthesis of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5).[1][7] PRMT5 is an enzyme that plays a critical role in various cellular processes, and its overexpression is implicated in several types of cancer.[7] Therefore, inhibiting PRMT5 is a promising strategy for cancer therapy.

PRMT5 Signaling Pathway and Therapeutic Intervention

The diagram above illustrates the catalytic function of PRMT5, which transfers methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins. This methylation event influences downstream cellular processes, and its dysregulation can lead to cancer. PRMT5 inhibitors, potentially synthesized from intermediates like this compound, block this activity, thereby arresting cancer cell proliferation.

Logical Workflow for PRMT5 Inhibitor Synthesis

The synthesis of a PRMT5 inhibitor from this compound would involve a multi-step process to build a more complex heterocyclic scaffold that can effectively bind to the active site of the enzyme. A logical workflow for such a synthesis is depicted below.

This generalized workflow illustrates how the initial building block can be sequentially modified. The amino group could be acylated, the cyano group could be transformed, and the ester could be hydrolyzed or aminated to introduce new functionalities. These modified intermediates can then undergo cyclization reactions to form the core heterocyclic structure of the inhibitor. Finally, further chemical modifications, such as palladium-catalyzed cross-coupling reactions, can be employed to add substituents that enhance binding affinity and selectivity for the PRMT5 enzyme.

Conclusion and Future Outlook

This compound stands as a testament to the importance of fundamental building blocks in the advancement of chemical synthesis and drug discovery. While its own history may be modest, its contribution to the creation of complex, life-impacting molecules is significant. Its trifunctional nature provides a versatile platform for the generation of diverse chemical entities, making it a valuable tool in the arsenal of medicinal chemists.

The application of this intermediate in the synthesis of PRMT5 inhibitors is a prime example of its potential. As our understanding of the molecular drivers of diseases like cancer deepens, the demand for novel, strategically functionalized building blocks like this compound will undoubtedly continue to grow. Future research will likely see this compound utilized in the synthesis of a wider array of bioactive molecules, further solidifying its role as a key player in the ongoing quest for new and effective therapeutics. Researchers and drug development professionals are encouraged to explore the synthetic possibilities offered by this versatile intermediate in their own discovery programs.

References

- 1. Studies directed toward the synthesis of PRMT5 inhibitors - American Chemical Society [acs.digitellinc.com]

- 2. Synthonix, Inc > 199536-01-1 | this compound [synthonix.com]

- 3. This compound | 199536-01-1 [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER | 199536-01-1 [chemicalbook.com]

- 6. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 7. Medicinal chemistry insights into PRMT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 3-amino-5-cyanobenzoate in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-5-cyanobenzoate has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique trifunctionalized aromatic core, featuring an amino group, a cyano moiety, and a methyl ester, provides multiple points for chemical modification, enabling the construction of complex molecular architectures. This technical guide delves into the core applications of this compound, with a particular focus on its role in the development of kinase inhibitors and anticancer agents, supported by experimental insights and quantitative data.

Core Molecular Attributes and Reactivity

The strategic importance of this compound in drug design is rooted in the distinct chemical reactivity of its three principal functional groups:

-

Aromatic Amine (-NH₂): This nucleophilic group serves as a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions, which are fundamental for the construction of various heterocyclic systems.

-

Cyano Group (-C≡N): The electron-withdrawing nature of the nitrile group influences the overall electronic properties of the molecule. It can be chemically transformed into other functional groups such as carboxylic acids, amides, or amines, and it frequently acts as a key hydrogen bond acceptor in ligand-protein interactions, particularly within the ATP-binding site of kinases.

-

Methyl Ester (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a convenient point for further derivatization, such as amidation, to modulate the compound's physicochemical properties, including solubility and cell permeability.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of therapeutic targets in oncology and other diseases. The structural framework of this compound is particularly well-suited for the synthesis of kinase inhibitors, often serving as a precursor to privileged heterocyclic scaffolds like quinolines and quinazolines.

Illustrative Synthetic Workflow: Quinoline Core Construction

The synthesis of a quinoline core, a common motif in kinase inhibitors, can be initiated from the amino group of this compound through established synthetic routes such as the Friedländer annulation or similar condensation and cyclization strategies.

Caption: Generalized experimental workflow for the synthesis of a substituted quinoline derivative.

Quantitative Analysis of Anticancer Activity

While extensive quantitative data for compounds directly synthesized from this compound remains proprietary in many cases, the biological activity of structurally related compounds underscores the potential of this scaffold. The following table summarizes the in vitro anticancer activity of novel phthalic-based tyrosine kinase inhibitors against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM)[1] |

| 5 | K562 (Chronic Myelogenous Leukemia) | 3.42 ± 0.21 |

| HL-60 (Acute Promyelocytic Leukemia) | 7.04 ± 0.42 | |

| MCF-7 (Breast Adenocarcinoma) | 4.91 ± 0.14 | |

| HepG2 (Hepatocellular Carcinoma) | 8.84 ± 2.24 | |

| 14 | K562 | 7.71 ± 0.50 |

| 15 | K562 | 10.51 ± 1.64 |

Role in the Development of Novel Anticancer Agents

Beyond kinase inhibition, the this compound scaffold is instrumental in the synthesis of other classes of anticancer agents, such as thieno[2,3-d]pyrimidine derivatives, which have demonstrated significant cytotoxic effects.

Detailed Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The following is a representative experimental protocol for the synthesis of a thieno[2,3-d]pyrimidine core, illustrating a potential synthetic application of a derivative of the title compound.

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile A mixture of cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (20 mL) is treated with triethylamine (2 mL). The reaction mixture is stirred at 50°C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried to afford the desired aminothiophene derivative.

Step 2: Synthesis of N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethylformimidamide The aminothiophene derivative (5 mmol) is dissolved in N,N-dimethylformamide dimethyl acetal (DMF-DMA; 10 mL) and the mixture is heated under reflux for 3 hours. The excess DMF-DMA is removed under reduced pressure to yield the intermediate formimidamide.

Step 3: Synthesis of the Thieno[2,3-d]pyrimidine Derivative A solution of the formimidamide (2 mmol) and a substituted aniline (2.2 mmol) in 2-propanol (15 mL) is heated at reflux for 8 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with cold 2-propanol, and dried to give the final thieno[2,3-d]pyrimidine product.

Quantitative Bioactivity Data

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for a synthesized thieno[2,3-d]pyrimidine derivative against the MDA-MB-231 human breast cancer cell line, demonstrating potent anticancer activity.

| Compound ID | IC₅₀ against MDA-MB-231 (µM)[2] |

| l | 27.6 |

| Paclitaxel (Positive Control) | 29.3 |

Modulation of Cellular Signaling Pathways

The therapeutic efficacy of compounds derived from this compound is attributed to their ability to modulate key cellular signaling pathways that are frequently dysregulated in cancer, such as the MAPK/ERK pathway.

Caption: Simplified schematic of the MAPK/ERK signaling pathway and a potential point of inhibition.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-amino-5-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 3-amino-5-cyanobenzoate, a key intermediate in pharmaceutical and materials science research. The synthesis involves the selective reduction of the nitro group of methyl 3-cyano-5-nitrobenzoate while preserving the cyano and methyl ester functionalities. Two primary, effective, and widely-used methods are presented: catalytic hydrogenation and reduction using tin(II) chloride. These protocols offer high yields and selectivity, crucial for the efficient production of this versatile building block.

Introduction

The selective reduction of an aromatic nitro group in the presence of other reducible functional groups is a common and critical transformation in organic synthesis. This compound is a valuable trifunctional arene, serving as a precursor for a wide range of more complex molecules. The challenge in its synthesis from methyl 3-cyano-5-nitrobenzoate lies in achieving high chemoselectivity, specifically reducing the nitro group without affecting the nitrile or ester moieties. This document outlines two robust methods to achieve this transformation, providing detailed protocols, comparative data, and visual workflows to aid researchers in successfully implementing these procedures.

Data Presentation

The following table summarizes the quantitative data for the two primary methods discussed for the synthesis of this compound.

| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Tin(II) Chloride Reduction |

| Reducing Agent | H₂ gas with 10% Pd/C catalyst | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |

| Solvent | Methanol/Tetrahydrofuran mixture | Ethanol |

| Reaction Temperature | Room Temperature | 70-80 °C (Reflux) |

| Reaction Time | 4 hours | Monitored by TLC (typically 1-3 hours) |

| Reported Yield | 95%[1][2] | 85-95% (typical for this type of reduction)[3] |